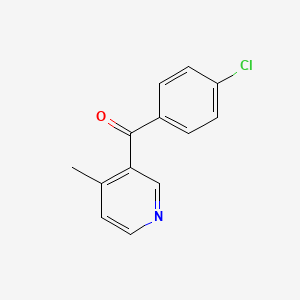

3-(4-Chlorobenzoyl)-4-methylpyridine

Vue d'ensemble

Description

“3-(4-Chlorobenzoyl)-4-methylpyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 4-Chlorobenzoyl chloride, are acyl chlorides .

Synthesis Analysis

While specific synthesis methods for “3-(4-Chlorobenzoyl)-4-methylpyridine” are not available, related compounds like 4-Chlorobenzoyl chloride can be produced through the chlorination of benzoyl chloride . Another compound, 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea, and its Ni(II) and Cu(II) complexes have been synthesized .Applications De Recherche Scientifique

Supramolecular Chemistry

A study by Khalib, Thanigaimani, Arshad, and Razak (2014) discussed the formation of four molecular salts from the self-assembly of corresponding acids with 2-amino-4-methylpyridine. These salts are formed via proton transfer to the pyridine N of the 2-amino-4-methylpyridine moiety and adopt supramolecular [R22(8)] heterosynthons. This research demonstrates the role of weak and strong noncovalent interactions in crystal packing, highlighting the significance of various non-covalent interactions in forming 1D–3D framework structures (Khalib et al., 2014).

Electrophoretic Separation Techniques

Wren (1991) investigated the relationships between pH and separation in free solution capillary electrophoresis, using 2-, 3-, and 4-substituted methylpyridines. The study found that separation improved with the use of a cationic surfactant to suppress electroosmotic flow, providing insights into the electrophoretic mobilities of these compounds (Wren, 1991).

Chemical Synthesis

Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of a cognition enhancer drug candidate. This process involved chlorination, hydrolysis, and methanesulfonylation, demonstrating the potential for large-scale synthesis (Pesti et al., 2000).

Mécanisme D'action

Target of Action

The primary target of 3-(4-Chlorobenzoyl)-4-methylpyridine is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is involved in the metabolism of certain aromatic compounds, particularly those containing a chlorobenzoyl group .

Mode of Action

It is known that the compound’s chlorobenzoyl group plays a crucial role in this interaction .

Biochemical Pathways

The compound is likely involved in the degradation of 4-chlorobenzoate, a process that occurs via the benzoyl-CoA pathway . This pathway involves the conversion of 4-chlorobenzoate to 4-chlorobenzoyl CoA by the action of 4-chlorobenzoyl CoA ligase . The 4-chlorobenzoyl CoA is then dehalogenated to form 4-hydroxybenzoyl CoA .

Pharmacokinetics

Related compounds such as p-chlorobenzoic acid have been found to be poorly absorbed and distributed in the body .

Result of Action

The compound’s interaction with 4-chlorobenzoyl coa ligase suggests it may play a role in the metabolism of chlorobenzoates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorobenzoyl)-4-methylpyridine. For instance, the compound’s activity may be affected by the presence of other substances that can interact with 4-chlorobenzoyl CoA ligase . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOZVHCKOAWFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

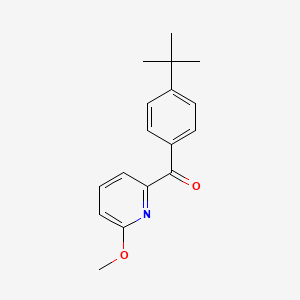

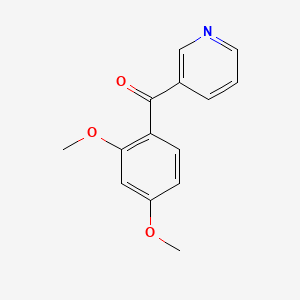

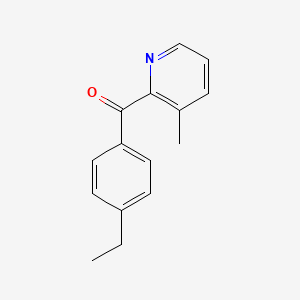

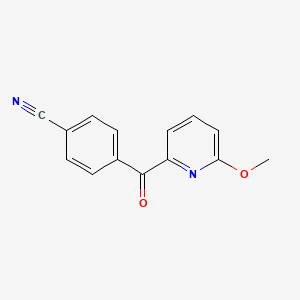

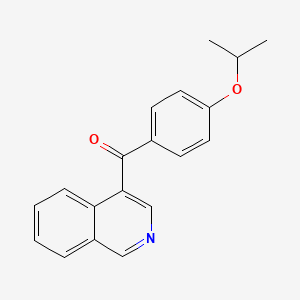

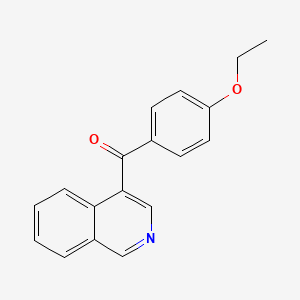

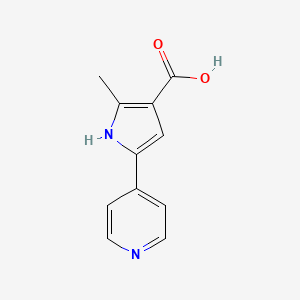

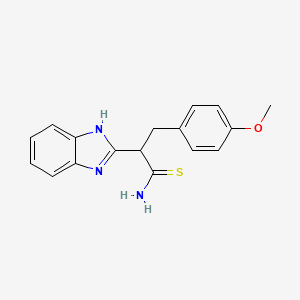

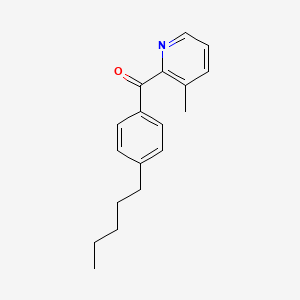

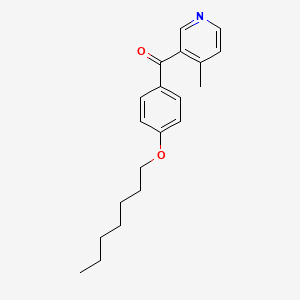

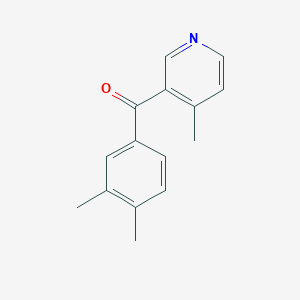

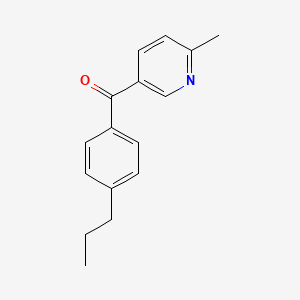

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.